
sodium;tetradecyl sulfate
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Overview
Description
Sodium tetradecyl sulfate is an anionic surfactant commonly used in both industrial and medical applications. It is the sodium salt of the sulfate ester of tetradecanol. This compound appears as a white, waxy solid and is water-soluble. In medicine, it is primarily used as a sclerosing agent for the treatment of varicose veins and hemorrhoids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium tetradecyl sulfate is synthesized by treating tetradecyl alcohol with sulfur trioxide, followed by neutralization of the resulting pyrosulfuric acid with sodium hydroxide . The reaction can be summarized as follows:
Sulfonation: Tetradecyl alcohol reacts with sulfur trioxide to form tetradecyl sulfate.
Neutralization: The resulting tetradecyl sulfate is then neutralized with sodium hydroxide to produce sodium tetradecyl sulfate.
Industrial Production Methods: In industrial settings, the production of sodium tetradecyl sulfate involves large-scale sulfonation and neutralization processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium tetradecyl sulfate primarily undergoes substitution reactions due to the presence of the sulfate ester group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Sodium tetradecyl sulfate can react with nucleophiles such as hydroxide ions, leading to the formation of tetradecyl alcohol and sodium sulfate.
Oxidation Reactions: Under oxidative conditions, the sulfate ester group can be oxidized to form sulfonic acids.
Reduction Reactions: Reduction of sodium tetradecyl sulfate can lead to the formation of tetradecyl alcohol and sulfur dioxide.
Major Products Formed:
Substitution: Tetradecyl alcohol and sodium sulfate.
Oxidation: Sulfonic acids.
Reduction: Tetradecyl alcohol and sulfur dioxide.
Scientific Research Applications
Treatment of Varicose Veins
STS is FDA-approved for the treatment of varicose veins and is often used in sclerotherapy procedures. The mechanism involves injecting STS directly into the affected vein, leading to inflammation and subsequent thrombus formation that occludes the vein. This process results in fibrosis and eventual obliteration of the vein .
Efficacy:
- A review of clinical studies indicates that STS has shown significant efficacy in treating varicose veins, with success rates varying based on factors such as concentration and technique used .
- Common side effects include pain, erythema, swelling, and hyperpigmentation .
Treatment of Vascular Malformations
STS has also been utilized for treating various vascular malformations, including:
- Venous Malformations: A case series involving thirteen patients showed varying degrees of response to STS injections, with complete resolution in 28.57% of cases .
- Lymphatic Malformations: STS is effective in managing lymphatic malformations through intralesional injections, promoting sclerosis of abnormal vessels .
Case Study Summary:
Study | Patient Count | Response Rate | Side Effects |
---|---|---|---|
Kok et al., 2012 | 51 | 23% excellent results; 60% improved | Skin necrosis |
Stimpson et al., 2012 | 12 | 33% complete resolution; 50% improved | Minor bleeding |
Bajpai et al., 2012 | 8 | Overall response rate: 62.5% | Blister, ulcer |
Off-Label Uses
Beyond its primary applications, STS has been reported for several off-label uses:
- Hemorrhoids Treatment: STS is sometimes used as a sclerosing agent for hemorrhoids.
- Joint Stabilization: In patients with Ehlers-Danlos syndrome, STS may be used to stabilize joints prone to dislocation .
Safety and Side Effects
While STS is generally well-tolerated, it can cause adverse effects ranging from mild (pain and swelling) to severe (pulmonary embolism or anaphylaxis) in rare cases . The incidence of serious complications underscores the need for careful patient selection and monitoring during treatment.
Mechanism of Action
Sodium tetradecyl sulfate exerts its effects by acting as a potent toxin for endothelial cells. When injected into veins, it causes irritation and inflammation of the vein walls, leading to the formation of a clot within the vein. This clot eventually results in the vein closing off, and the body redirects blood flow to healthier veins . The compound’s action on lipid molecules in the cells of the vein wall causes inflammatory destruction of the internal lining of the vein and thrombus formation .
Comparison with Similar Compounds
Sodium lauryl sulfate: Another anionic surfactant with similar properties but shorter alkyl chain length.
Sodium dodecyl sulfate: Similar in structure but with a twelve-carbon alkyl chain.
Polidocanol: A non-ionic surfactant used as a sclerosing agent, differing in its chemical structure and mechanism of action.
Uniqueness: Sodium tetradecyl sulfate is unique due to its specific alkyl chain length and its effectiveness as a sclerosing agent. Its ability to cause endothelial cell destruction and subsequent vein sclerosis makes it particularly valuable in medical applications .
Q & A
Basic Research Questions
Q. What are the optimal parameters for synthesizing sodium tetradecyl sulfate (STS) with high purity?
- Methodological Answer : STS synthesis involves sulfation of tetradecanol followed by neutralization with sodium hydroxide. Critical parameters include reaction temperature (maintained at 25–30°C to avoid side reactions), molar ratios (1:1.1 alcohol-to-sulfating agent), and purification via recrystallization in ethanol-water mixtures. Purity can be validated using gas chromatography (GC) to quantify nonionic impurities (<3% w/w) and ash content analysis (10.3–13.3% sulfur content) .
Q. Which analytical techniques are most effective for assessing STS purity and structural integrity?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm is optimal for quantifying STS and detecting impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, particularly the sulfate ester group. Mass spectrometry (MS) validates molecular weight (316.43 g/mol) and detects degradation products. For reproducibility, ensure calibration with certified reference standards .
Q. How should STS be stored to maintain stability in laboratory settings?
- Methodological Answer : STS is light-sensitive and hygroscopic. Store in amber glass vials at 2–8°C under nitrogen atmosphere to prevent oxidation. Conduct periodic stability testing via thermogravimetric analysis (TGA) to monitor decomposition temperatures (degradation onset typically >200°C). Long-term stability studies should follow ICH guidelines, assessing pH, particulate formation, and spectroscopic integrity over 6–12 months .
Advanced Research Questions
Q. What biochemical pathways mediate STS’s efficacy as a sclerosing agent in vascular treatments?
- Methodological Answer : STS induces endothelial damage via protein denaturation and lipid bilayer disruption, triggering localized inflammation and fibrosis. To study this, use endothelial cell cultures (e.g., HUVECs) and measure markers like IL-6 and TNF-α via ELISA. In vivo models (e.g., rodent saphenous vein injections) coupled with histopathology (Masson’s trichrome staining) quantify collagen deposition. Contrast with alternative surfactants (e.g., polidocanol) to isolate STS-specific mechanisms .
Q. How do STS’s interactions with lipid bilayers influence its therapeutic activity and toxicity profile?
- Methodological Answer : Employ biophysical techniques like surface plasmon resonance (SPR) to measure STS binding affinity to lipid models (e.g., DPPC monolayers). Fluorescence anisotropy assays reveal membrane fluidity changes. Toxicity is dose-dependent: use MTT assays for IC50 determination in primary cells vs. cancer lines (e.g., HeLa). Molecular dynamics simulations (e.g., GROMACS) model STS-lipid interactions at atomic resolution .
Q. How can in vitro and in vivo models be optimized to reconcile discrepancies in STS efficacy studies?
- Methodological Answer : In vitro limitations include static conditions lacking hemodynamic shear stress. Use microfluidic vascular chips to simulate blood flow. For in vivo studies, standardize injection protocols (concentration, volume, injection speed) and animal strains (e.g., Sprague-Dawley rats). Meta-analyses of existing data (PRISMA guidelines) can identify confounding variables like adjuvant therapies or patient comorbidities .
Q. Data Contradiction and Synthesis
Q. How should researchers resolve discrepancies between in vitro and in vivo findings on STS’s sclerosing efficiency?
- Methodological Answer : Cross-validate using ex vivo human saphenous vein segments to bridge in vitro and in vivo conditions. Apply systematic review frameworks (e.g., PICO) to categorize studies by model type, dosage, and endpoints. For conflicting results, conduct sensitivity analyses to assess bias (e.g., publication bias via funnel plots). Transdisciplinary teams (biostatisticians, pharmacologists) enhance interpretation robustness .
Q. What statistical approaches are recommended for analyzing STS dose-response relationships in heterogeneous datasets?
- Methodological Answer : Use mixed-effects models to account for inter-study variability. Bayesian hierarchical models integrate prior data (e.g., historical IC50 values) to improve small-sample reliability. For non-linear responses, fit sigmoidal curves (Hill equation) using tools like GraphPad Prism. Open-source Python libraries (e.g., SciPy, pandas) enable reproducible code sharing for meta-analyses .
Q. Experimental Design and Reproducibility
Q. What sample sizes and controls are essential for STS studies to ensure reproducibility?
- Methodological Answer : For in vitro assays, minimum n=6 biological replicates per group, with technical triplicates. In vivo, power analysis (α=0.05, β=0.2) typically requires n=8–12 animals. Controls must include vehicle (saline) and positive controls (e.g., polidocanol). Blind dosing and randomize treatment allocation to mitigate bias. Pre-register protocols on platforms like Open Science Framework .
Q. How can researchers address challenges in synthesizing STS-related literature with conflicting methodologies?
- Methodological Answer : Adopt evidence synthesis frameworks like PRISMA for systematic reviews. Categorize studies by methodology (e.g., "in vitro mechanistic" vs. "clinical retrospective") and use qualitative comparative analysis (QCA) to identify methodological clusters driving contradictions. Tools like Covidence streamline screening and data extraction across databases (Scopus, Web of Science) .
Properties
IUPAC Name |
sodium;tetradecyl sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-19(15,16)17;/h2-14H2,1H3,(H,15,16,17);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUIQOIQVMNQAP-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NaO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.43 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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